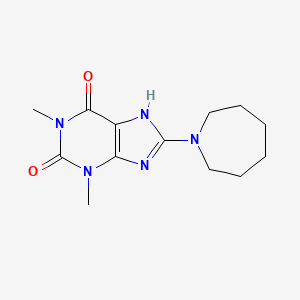

![molecular formula C23H23N3O5S2 B2738229 2-(2-(4-甲氧基苯磺酰氨基)苯甲酰胺)-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺 CAS No. 886908-33-4](/img/structure/B2738229.png)

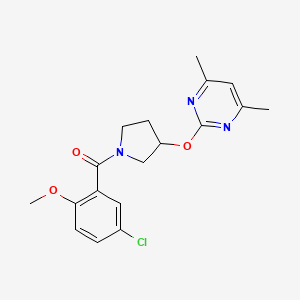

2-(2-(4-甲氧基苯磺酰氨基)苯甲酰胺)-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophene-based analogs, such as the one you’re asking about, have been the subject of increasing interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The specific structure of “2-(2-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” would likely involve additional functional groups attached to this basic ring structure.科学研究应用

细胞粘附抑制

- 应用:抑制细胞粘附分子,如 E-选择素、ICAM-1 和 VCAM-1,这些分子在炎症反应中至关重要。

- 研究见解:发现类似于 2-(2-(4-甲氧基苯磺酰胺)苯甲酰胺)-4,5,6,7-四氢苯并[b]噻吩-3-羧酰胺的化合物能降低中性粒细胞对活化内皮细胞的粘附,表明具有作为抗炎剂的潜力。

- 来源:Boschelli 等人(1995 年)发表于“药物化学杂志” (Boschelli 等人,1995 年)。

眼低压活性

- 应用:在青光眼治疗中具有潜在用途。

- 研究见解:与该化合物密切相关的苯并[b]噻吩-2-磺酰胺衍生物在试验中显示出显著的眼低压效应。

- 来源:Graham 等人(1989 年)发表于“药物化学杂志” (Graham 等人,1989 年)。

抗炎和镇痛剂

- 应用:开发新的杂环化合物,用于止痛和减轻炎症。

- 研究见解:与该化合物相关的苯并二呋喃基和噻唑并嘧啶衍生的新型化合物表现出显著的 COX-2 抑制和镇痛特性。

- 来源:Abu-Hashem 等人(2020 年)发表于“分子” (Abu-Hashem 等人,2020 年)。

用于微生物研究的新型化合物合成

- 应用:开发用于抗菌应用的新型化合物。

- 研究见解:与该化合物密切相关的四氢苯并噻吩衍生物对各种菌株显示出显著的抗菌活性。

- 来源:Babu 等人(2013 年)发表于“药物化学研究” (Babu 等人,2013 年)。

抗癌潜力

- 应用:探索作为潜在抗癌剂的可能性。

- 研究见解:与该化合物相关的苯并噻吩衍生物对人乳腺癌细胞系表现出细胞毒活性,表明具有作为抗癌剂的潜力。

- 来源:Ghorab 等人(2014 年)发表于“药学学报” (Ghorab 等人,2014 年)。

作用机制

While the specific mechanism of action for your compound is not available, some thiophene derivatives have been found to have STING-agonistic activity . STING is an important immune-associated protein that, when activated by its agonists, triggers the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines, and ultimately primes the innate immune responses .

属性

IUPAC Name |

2-[[2-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5S2/c1-31-14-10-12-15(13-11-14)33(29,30)26-18-8-4-2-6-16(18)22(28)25-23-20(21(24)27)17-7-3-5-9-19(17)32-23/h2,4,6,8,10-13,26H,3,5,7,9H2,1H3,(H2,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRHXTYLZFFPFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2738148.png)

![2-{[3-(2,3-dihydro-1H-indol-1-yl)propyl]amino}pyridine-3-carbonitrile](/img/structure/B2738153.png)

![1-[(3S,4R)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid](/img/structure/B2738155.png)

![4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2738159.png)

![N-[2-(5-Tert-butyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2738162.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2738163.png)

![6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B2738165.png)

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2738167.png)